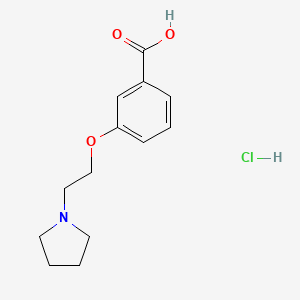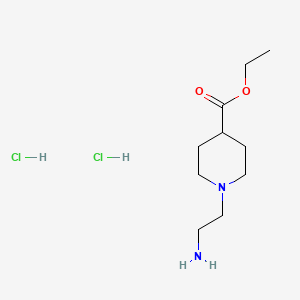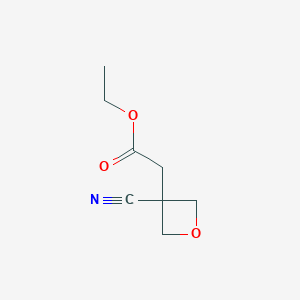
Methyl 3-methyl-5-(trifluoromethyl)benzoate
Übersicht
Beschreibung
“Methyl 3-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula CF3C6H4CO2CH3 . It is a clear liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(trifluoromethyl)benzoate” can be represented by the SMILES stringCOC(=O)c1cccc(c1)C(F)(F)F . The molecular weight is 204.15 . Physical And Chemical Properties Analysis
“Methyl 3-(trifluoromethyl)benzoate” is a clear liquid with a boiling point of 198°C and a flash point of 40°C . It has a specific gravity of 1.30 at 20°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methyl 3-methyl-5-(trifluoromethyl)benzoate is related to compounds that have been studied for their chemical properties and synthesis methods. For instance, Kimura and Hourai (2005) described a novel acaricide, Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, highlighting its molecular structure and intramolecular hydrogen bond formation (Kimura & Hourai, 2005). Feng and Ngai (2016) developed a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, which could be applied in the creation of pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Hydrolysis and Saponification
Alemán, Boix, and Poliakoff (1999) investigated the hydrolysis and saponification of methyl benzoates, including compounds structurally similar to Methyl 3-methyl-5-(trifluoromethyl)benzoate. Their study revealed insights into the chemical reactions of these compounds under various conditions, providing a green, solvent-free procedure (Alemán, Boix, & Poliakoff, 1999).
Interaction with Other Chemicals
Gaidarzhy, Motnyak, and Kunshenko (2020) explored the interaction of methyl benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution, revealing insights into the chemical transformations and potential applications of these compounds (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Pharmaceutical Applications
In the pharmaceutical domain, the synthesis of complex compounds like Nilotinib involved the use of trifluoromethyl-substituted benzoates, indicating the potential application of Methyl 3-methyl-5-(trifluoromethyl)benzoate in drug synthesis and development (Wang, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-methyl-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-3-7(9(14)15-2)5-8(4-6)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRWZTJHPBADAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-5-(trifluoromethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B1391459.png)

![Tert-butyl 2-phenyl-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1391462.png)




